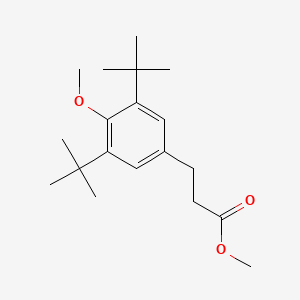
Methyl 3-(3,5-di-tert-butyl-4-methoxyphenyl)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-(3,5-di-tert-butyl-4-methoxyphenyl)propanoate is an organic compound known for its antioxidant properties. It is often used in various industrial applications, particularly in the stabilization of synthetic ester oils. The compound is characterized by its bulky tert-butyl groups and methoxyphenyl moiety, which contribute to its stability and effectiveness as an antioxidant.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(3,5-di-tert-butyl-4-methoxyphenyl)propanoate typically involves the esterification of 3-(3,5-di-tert-butyl-4-methoxyphenyl)propanoic acid with methanol. This reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can also be employed to facilitate the esterification reaction. The product is then purified through distillation or recrystallization to achieve the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-(3,5-di-tert-butyl-4-methoxyphenyl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: 3-(3,5-di-tert-butyl-4-methoxyphenyl)propanoic acid.
Reduction: 3-(3,5-di-tert-butyl-4-methoxyphenyl)propanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl 3-(3,5-di-tert-butyl-4-methoxyphenyl)propanoate has a wide range of applications in scientific research:
Chemistry: Used as an antioxidant in the stabilization of synthetic ester oils and polymers.
Biology: Investigated for its potential protective effects against oxidative stress in biological systems.
Medicine: Explored for its potential use in formulations to protect active pharmaceutical ingredients from oxidation.
Industry: Utilized in the production of high-performance lubricants and as an additive in fuels to enhance stability.
Mécanisme D'action
The antioxidant activity of Methyl 3-(3,5-di-tert-butyl-4-methoxyphenyl)propanoate is primarily due to its ability to donate hydrogen atoms to free radicals, thereby neutralizing them. The bulky tert-butyl groups provide steric hindrance, which helps stabilize the radical formed after hydrogen donation. This stabilization prevents further oxidation reactions, thereby protecting the substrate from oxidative damage.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate
- 3,5-Di-tert-butyl-4-hydroxybenzaldehyde
- 3,5-Di-tert-butyl-4-hydroxybenzoic acid
Uniqueness
Methyl 3-(3,5-di-tert-butyl-4-methoxyphenyl)propanoate is unique due to the presence of the methoxy group, which enhances its lipophilicity and makes it more effective in non-polar environments compared to its hydroxy-substituted counterparts. This property makes it particularly useful in applications involving non-polar solvents and substrates.
Propriétés
Formule moléculaire |
C19H30O3 |
|---|---|
Poids moléculaire |
306.4 g/mol |
Nom IUPAC |
methyl 3-(3,5-ditert-butyl-4-methoxyphenyl)propanoate |
InChI |
InChI=1S/C19H30O3/c1-18(2,3)14-11-13(9-10-16(20)21-7)12-15(17(14)22-8)19(4,5)6/h11-12H,9-10H2,1-8H3 |
Clé InChI |
OZNVOAQMEARNDM-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC(=CC(=C1OC)C(C)(C)C)CCC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















